ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate (E4A3EM1HPC) is a compound with a wide range of applications in scientific research. It is a colorless, volatile, and water-soluble liquid with a faint odor and a boiling point of around 103°C. E4A3EM1HPC is a member of the pyrrole family of compounds, which are known for their ability to form stable complexes with metal ions. This compound has been used as a ligand in coordination complexes, as a reagent in organic synthesis, and as a catalyst in various reactions. Furthermore, E4A3EM1HPC has been found to have a number of biochemical and physiological effects, making it an attractive target for further research.
Scientific Research Applications
1. Synthesis and Characterization
Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is involved in various synthesis procedures, demonstrating its importance in organic chemistry. For instance, it was used in the attempted preparation of ethyl 3-amino-2,5-dimethylpyrrole-4-carboxylate, where aerial oxidation led to the formation of 2-hydroxy-2H-pyrroles (Cirrincione et al., 1987). Similarly, it was utilized in the characterization of a new pyrrole containing chalcone, where spectroscopic techniques and theoretical findings were compared (Singh et al., 2014).
2. Hydrogen-Bonding Patterns
The molecular structures of derivatives of 2,4-dimethylpyrrole, including compounds similar to ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate, have been studied for their hydrogen-bonding patterns. These studies provide valuable insights into the molecular interactions and structural dynamics of such compounds (Senge & Smith, 2005).
3. Functionalized Pyrroles Synthesis
Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate plays a role in the synthesis of highly functionalized pyrroles. A study demonstrated its application in the stereoselective synthesis of functionalized pyrrolidines, which are important in the development of various pharmaceutical and chemical products (Devi & Perumal, 2006).
properties
IUPAC Name |
ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-9-10(8(4)14)7(3)13-11(9)12(15)16-6-2/h13H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEPFPDHFZUVDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356636 | |
Record name | ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
37013-86-8 | |
Record name | ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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